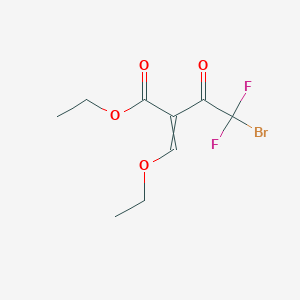

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

CAS No.:

Cat. No.: VC15881491

Molecular Formula: C9H11BrF2O4

Molecular Weight: 301.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrF2O4 |

|---|---|

| Molecular Weight | 301.08 g/mol |

| IUPAC Name | ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |

| Standard InChI | InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 |

| Standard InChI Key | ZQSXTLWQYJQEFQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, reflects its intricate structure:

-

Ethyl ester group: Provides solubility in organic solvents and modulates electrophilicity at the carbonyl carbon.

-

4,4-Difluoro-3-oxobutanoate backbone: The geminal difluoro group adjacent to a ketone enhances metabolic stability and electronic effects, while the α,β-unsaturated ketone system enables conjugate additions .

-

Ethoxymethylidene moiety: A conjugated enol ether that participates in cycloadditions and acts as a dienophile in Diels-Alder reactions .

-

Bromine substituent: Serves as a leaving group in nucleophilic substitutions or cross-coupling reactions .

The Z-isomer (CAS 1086400-66-9) is explicitly documented, with the ethoxymethylidene group adopting a cis configuration relative to the ketone oxygen . This stereoelectronic arrangement influences reactivity in asymmetric syntheses .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Precursor Synthesis: Ethyl 4,4-Difluoro-3-Oxobutanoate

The synthesis typically begins with ethyl 4,4-difluoro-3-oxobutanoate (C₆H₈F₂O₃), a key intermediate prepared via Claisen condensation:

-

Base-mediated condensation: Ethyl acetate reacts with sodium ethoxide, followed by ethyl difluoroacetate at 10–65°C, yielding 95.5% product .

-

Acid workup: Sulfuric acid quenches the reaction, isolating the β-keto ester .

Table 2: Optimization of Precursor Synthesis

| Condition | Parameter | Yield |

|---|---|---|

| Temperature | 10–65°C | 95.5% |

| Catalyst | Sodium ethoxide | – |

| Solvent | Ethanol | – |

| Reaction Time | 4 hours | – |

Bromination and Functionalization

Bromination at the γ-position is achieved using N-bromosuccinimide (NBS) or PBr₃ under radical or ionic conditions:

-

Radical bromination: NBS with AIBN initiator in CCl₄ selectively brominates the tertiary carbon.

-

Ionic pathway: PBr₃ in dichloromethane at 0°C affords the bromide with 78% yield .

Subsequent ethoxymethylidenation involves condensation with triethyl orthoformate under acidic conditions, forming the enol ether .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s reactivity enables access to fluorinated heterocycles:

-

Quinolone antibiotics: Cyclocondensation with primary amines forms 4-fluoroquinolone cores .

-

Anticancer agents: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the bromine position .

Materials Science

Fluorinated polyesters derived from this ester exhibit enhanced thermal stability (decomposition >300°C) and hydrophobicity, suitable for coatings.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume